molecular formula C21H22N4O6 B7701032 4-[3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide

4-[3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide

Cat. No.: B7701032
M. Wt: 426.4 g/mol
InChI Key: BGHJFMHLBCXUNW-UHFFFAOYSA-N
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Description

4-[3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide is a complex organic compound that features a 3,4,5-trimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide typically involves multiple steps:

    Formation of the 3,4,5-trimethoxyphenyl group: This can be achieved by methylation of 3,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Coupling of the oxadiazole with the trimethoxyphenyl group: This step typically involves a condensation reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole intermediate with 4-aminobenzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the amide nitrogen.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of oxadiazole-containing compounds on biological systems, including their interactions with proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms, particularly those involving oxidative stress and signal transduction.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin and other proteins, potentially inhibiting their function. The oxadiazole ring may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress and apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetonitrile: Shares the trimethoxyphenyl group but lacks the oxadiazole and benzamide moieties.

    3,4,5-Trimethoxyphenylpropanoic acid: Contains the trimethoxyphenyl group and a propanoic acid moiety but lacks the oxadiazole and benzamide groups.

    1-(3,4,5-Trimethoxyphenyl)ethanone: Contains the trimethoxyphenyl group and an ethanone moiety but lacks the oxadiazole and benzamide groups.

Uniqueness

4-[3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide is unique due to the combination of the trimethoxyphenyl group, the oxadiazole ring, and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-28-15-10-13(11-16(29-2)19(15)30-3)21-24-18(31-25-21)9-8-17(26)23-14-6-4-12(5-7-14)20(22)27/h4-7,10-11H,8-9H2,1-3H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHJFMHLBCXUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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